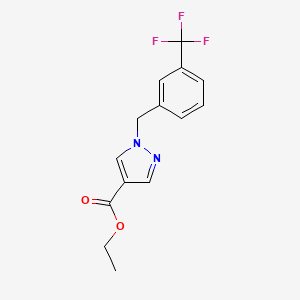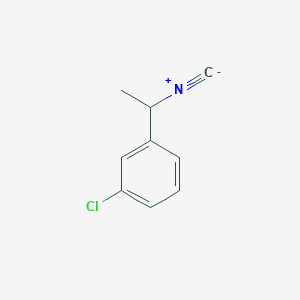
4,4,5,5,5-Pentafluoro-3-oxopentanenitrile
Übersicht
Beschreibung
4,4,5,5,5-Pentafluoro-3-oxopentanenitrile is a fluorinated organic compound with the molecular formula C5H2F5NO and a molecular weight of 187.068 g/mol . This compound is characterized by the presence of five fluorine atoms, a nitrile group, and a ketone functional group, making it a unique and versatile chemical in various applications.
Vorbereitungsmethoden
One common method is the fluorination of 3-oxopentanenitrile using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions . Industrial production methods may involve continuous flow reactors to ensure precise control over reaction parameters and yield optimization.
Analyse Chemischer Reaktionen
4,4,5,5,5-Pentafluoro-3-oxopentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common reagents used in these reactions include hydrogen gas (for reduction), oxidizing agents like potassium permanganate (for oxidation), and nucleophiles such as amines or alcohols (for substitution). Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,4,5,5,5-Pentafluoro-3-oxopentanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Fluorinated compounds, including this compound, are explored for their potential in drug development due to their stability and bioavailability.
Industry: It is used in the production of specialty chemicals and advanced materials with unique properties.
Wirkmechanismus
The mechanism by which 4,4,5,5,5-Pentafluoro-3-oxopentanenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The nitrile and ketone groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s activity and specificity .
Vergleich Mit ähnlichen Verbindungen
4,4,5,5,5-Pentafluoro-3-oxopentanenitrile can be compared with other fluorinated nitriles and ketones, such as:
4,4,5,5,5-Pentafluoro-3-hydroxypentanenitrile: Similar structure but with a hydroxyl group instead of a ketone.
4,4,5,5,5-Pentafluoro-3-aminopentanenitrile: Contains an amino group, leading to different reactivity and applications.
4,4,5,5,5-Pentafluoro-3-methylpentanenitrile: A methyl group replaces the ketone, altering its chemical properties and uses.
The uniqueness of this compound lies in its combination of fluorine atoms, nitrile, and ketone groups, which confer distinct reactivity and stability, making it valuable in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
4,4,5,5,5-pentafluoro-3-oxopentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F5NO/c6-4(7,5(8,9)10)3(12)1-2-11/h1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJODBPCRGUDNAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(=O)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one](/img/structure/B3039403.png)






![2-[4-(Cyclohexyloxy)phenyl]ethylamine](/img/structure/B3039414.png)

![N1-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]propanamide](/img/structure/B3039418.png)




